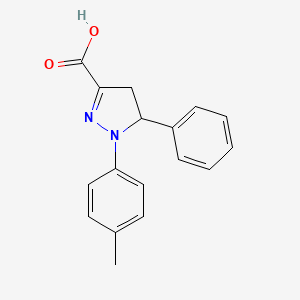
1-(4-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the phenyl rings, and the carboxylic acid group. The pyrazole ring is a heterocyclic ring, which means it contains atoms of at least two different elements. In this case, those elements are carbon and nitrogen .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. The pyrazole ring, being a heterocycle, might undergo reactions at the nitrogen atoms. The phenyl rings might undergo electrophilic aromatic substitution reactions, and the carboxylic acid group could participate in various reactions such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic. The compound might also exhibit polarity due to the presence of polar functional groups .Scientific Research Applications
Synthesis of Heterocycles
Pyrazole carboxylic acid derivatives serve as critical building blocks in the synthesis of heterocyclic compounds, highlighting their significance in creating diverse classes of biologically active molecules. Their unique reactivity facilitates the generation of various heterocycles, which are essential for developing new pharmaceuticals and materials (Gomaa & Ali, 2020).
Anticancer Agents Development
The Knoevenagel condensation products, including pyrazole derivatives, have demonstrated substantial anticancer activity. These compounds target various cancer mechanisms, including DNA, microtubules, and several kinases, underscoring their potential in cancer therapy (Tokala, Bora, & Shankaraiah, 2022).
Biological Applications
Pyrazole carboxylic acid and its derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antidepressant effects. This versatility makes them valuable scaffolds for medicinal chemistry, offering opportunities for developing treatments for various diseases (Cetin, 2020).
Optoelectronic Materials
Functionalized heteroaromatic compounds, including those derived from pyrazole carboxylic acids, play crucial roles in creating novel optoelectronic materials. Their incorporation into π-extended conjugated systems is invaluable for developing luminescent elements and photoelectric conversion elements, which are critical for electronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Inhibition Studies
Understanding the inhibition mechanisms of various bioactive compounds, including carboxylic acids, is essential for developing more robust strains of microorganisms for industrial applications. Research into the inhibitory effects of carboxylic acids on biocatalysts highlights the importance of structural optimization to enhance microbial resistance and productivity (Jarboe, Royce, & Liu, 2013).
properties
IUPAC Name |
2-(4-methylphenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-7-9-14(10-8-12)19-16(11-15(18-19)17(20)21)13-5-3-2-4-6-13/h2-10,16H,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGVCVOERNHAIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(CC(=N2)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2823607.png)
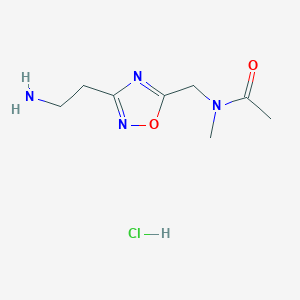
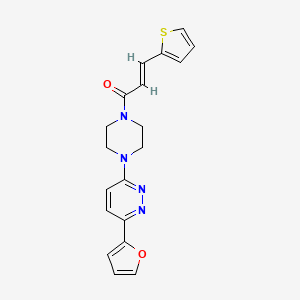
![(1R)-6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B2823610.png)
![5-fluoro-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}pyridine-3-carboxamide](/img/structure/B2823614.png)
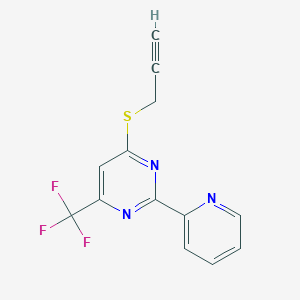

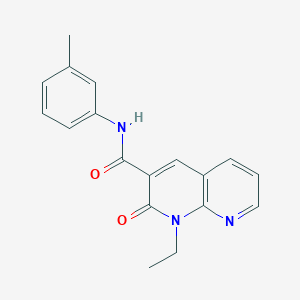
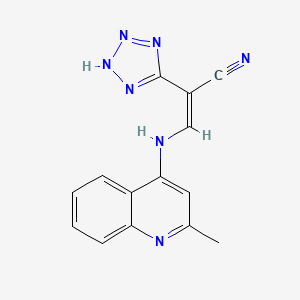
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide](/img/structure/B2823622.png)
![3-methyl-1H,4H,6H,7H-pyrano[4,3-b]pyrrole-4,6-dione](/img/structure/B2823624.png)
![5-Ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/no-structure.png)